molecular formula C7H4ClFINO B13124054 4-Chloro-2-fluoro-6-iodobenzamide

4-Chloro-2-fluoro-6-iodobenzamide

Cat. No.: B13124054
M. Wt: 299.47 g/mol
InChI Key: WTEBNHTUGUARGS-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-iodobenzamide is an organic compound with the molecular formula C7H4ClFINO It is a derivative of benzamide, characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-iodobenzamide typically involves multi-step organic reactions. One common method is the halogenation of a benzamide precursor. For instance, starting with 4-chlorobenzamide, selective fluorination and iodination can be achieved using appropriate reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-fluoro-6-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-5-iodobenzamide
  • 4-Chloro-2-fluoro-1-iodobenzene
  • 4-Chloro-2-fluoro-6-iodoaniline

Uniqueness

4-Chloro-2-fluoro-6-iodobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .

Properties

Molecular Formula

C7H4ClFINO

Molecular Weight

299.47 g/mol

IUPAC Name

4-chloro-2-fluoro-6-iodobenzamide

InChI

InChI=1S/C7H4ClFINO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)

InChI Key

WTEBNHTUGUARGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)I)Cl

Origin of Product

United States

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